2-(2-methoxyethoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-24-9-10-25-15-11-14(7-8-19-15)18(23)20-12-16-21-17(22-26-16)13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYHZEOVXVGGBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the phenyl group: This step may involve the use of phenyl halides or phenylboronic acids in a palladium-catalyzed cross-coupling reaction.
Introduction of the methoxyethoxy group: This can be done through nucleophilic substitution reactions using methoxyethanol and appropriate leaving groups.
Formation of the isonicotinamide moiety: This step may involve the reaction of isonicotinic acid or its derivatives with amines or amides under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of appropriate bases or acids.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to desired biological effects. The pathways involved would be determined by the nature of these interactions and the downstream signaling events.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxyethoxy)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide
- 2-(2-methoxyethoxy)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyridine
- 2-(2-methoxyethoxy)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzylamine
Uniqueness
The uniqueness of 2-(2-methoxyethoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-(2-methoxyethoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide (CAS Number: 2034313-39-6) is a novel derivative featuring a pyridine ring and a 1,2,4-oxadiazole moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 354.4 g/mol. The structural features include a methoxyethoxy group and a phenyl-substituted oxadiazole, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034313-39-6 |
| Molecular Formula | C₁₈H₁₈N₄O₄ |
| Molecular Weight | 354.4 g/mol |
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. A study highlighted that derivatives of 1,2,4-oxadiazole show cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. The mechanism of action is often associated with the inhibition of key enzymes involved in tumor progression and proliferation .
Antimicrobial Properties
Compounds with similar structural motifs have demonstrated antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) method has been employed to evaluate the antibacterial efficacy against Gram-positive and Gram-negative bacteria. For instance, derivatives containing the oxadiazole ring have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
The neuroprotective potential of oxadiazole derivatives has been explored in the context of neurodegenerative diseases. Compounds exhibiting affinity for metabotropic glutamate receptors have been proposed as candidates for treating conditions like epilepsy and Alzheimer’s disease .
Case Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxicity of various oxadiazole derivatives on different cell lines. The compound under consideration was found to inhibit cell growth significantly at concentrations ranging from 10 to 50 µM. The study concluded that structural modifications could enhance potency against specific cancer types .
Case Study 2: Antibacterial Activity
In an antibacterial assay, several derivatives were tested against E. coli and Klebsiella pneumoniae. The compound demonstrated an MIC value comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent .
Q & A
Q. What synthetic routes are reported for 2-(2-methoxyethoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide, and how can reaction conditions be optimized for improved yield?
Methodological Answer: The compound’s synthesis likely involves multi-step protocols, including:
- Substitution reactions under alkaline conditions to introduce the methoxyethoxy group (analogous to methods in ).
- Oxadiazole ring formation via cyclization of amidoxime intermediates with carboxylic acid derivatives.
- Condensation reactions using coupling agents (e.g., EDC/HOBt) to attach the pyridine-4-carboxamide moiety.
To optimize yield: - Use DoE (Design of Experiments) to test variables like temperature, solvent polarity, and catalyst loading.
- Monitor intermediates via HPLC (≥98% purity criteria, as in ) and characterize final products using NMR and HRMS .
Q. How can researchers determine the solubility profile of this compound in various solvents for in vitro assays?
Methodological Answer:
- Perform shake-flask experiments at 25°C with solvents of varying polarity (e.g., water, DMSO, ethanol).
- Quantify solubility using UV-Vis spectroscopy (calibration curve method) or HPLC with a validated standard.
- Compare results to computational predictions (e.g., ACD/Labs Percepta Platform , as in ) to validate experimental accuracy.
Q. What spectroscopic techniques are most effective for structural confirmation of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the methoxyethoxy group (δ ~3.5–4.5 ppm for OCH2CH2O) and oxadiazole protons (δ ~8.0–8.5 ppm).
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches.
- X-ray crystallography : Use SHELXL () for absolute configuration determination if single crystals are obtained.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assay systems?
Methodological Answer:
- Conduct orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.
- Analyze physicochemical factors (e.g., solvent effects, aggregation propensity) using dynamic light scattering (DLS) .
- Validate findings with SAR studies on analogs (e.g., ’s dihydropyridines) to identify critical substituents influencing activity .
Q. What experimental design strategies are recommended for studying the environmental fate of this compound?
Methodological Answer: Adopt a split-plot design (as in ) to evaluate:
- Abiotic degradation : Hydrolysis/photolysis studies under controlled pH and UV conditions.
- Biotic degradation : Use soil microcosms or microbial cultures, monitoring metabolites via LC-MS/MS .
- Ecotoxicity : Follow protocols from ’s Project INCHEMBIOL, assessing effects on model organisms (e.g., Daphnia magna) across trophic levels .
Q. How can researchers employ crystallography to resolve structural ambiguities in polymorphic forms of this compound?
Methodological Answer:
Q. What computational methods are suitable for predicting the compound’s mechanism of action against a target protein?
Methodological Answer:
- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of related targets (e.g., kinases or GPCRs).
- Validate docking poses with MD simulations (GROMACS/AMBER) to assess binding stability.
- Cross-reference with pharmacophore models from ’s thieno[2,3-b]pyridines to identify key interaction motifs .
Q. How should researchers address discrepancies in toxicity data between in vitro and in vivo models?
Methodological Answer:
- Conduct ADME studies to assess bioavailability differences (e.g., plasma protein binding, metabolic stability).
- Use PBPK modeling to extrapolate in vitro IC50 values to in vivo doses.
- Reference acute toxicity categories (e.g., ’s GHS Category 4 for oral/dermal toxicity) to contextualize safety margins .
Q. What strategies are effective for elucidating the role of the 1,2,4-oxadiazole moiety in target binding?
Methodological Answer:
- Synthesize structural analogs with oxadiazole replaced by isosteres (e.g., 1,3,4-oxadiazole or triazole).
- Compare binding affinities via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry).
- Perform mutagenesis studies on the target protein to identify residues critical for oxadiazole interaction.
Q. How can researchers design stability-indicating methods for this compound under stressed conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
